Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
135096-23-0
VCID:
VC21247720
InChI:
InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2/t8-,9+/m1/s1
SMILES:
C1CC2=C(C=CC=N2)C3C1O3
Molecular Formula:
C9H9NO
Molecular Weight:
147.17 g/mol
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)
CAS No.: 135096-23-0
Cat. No.: VC21247720
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135096-23-0 |
|---|---|
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | (1aR,7bS)-1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline |
| Standard InChI | InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2/t8-,9+/m1/s1 |
| Standard InChI Key | UERUOXROMVBEBV-BDAKNGLRSA-N |
| Isomeric SMILES | C1CC2=C(C=CC=N2)[C@H]3[C@@H]1O3 |
| SMILES | C1CC2=C(C=CC=N2)C3C1O3 |
| Canonical SMILES | C1CC2=C(C=CC=N2)C3C1O3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator